REACTION_CXSMILES
|
CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.CN1CCOCC1.Cl.[F:31][C:32]1[CH:37]=[CH:36][C:35]([CH:38]2[CH2:43][N:42]3[CH:44]=[C:45]([C:47]([OH:49])=O)[N:46]=[C:41]3[CH2:40][CH2:39]2)=[CH:34][C:33]=1[CH3:50].[F:51][C:52]([F:66])([F:65])[C:53]1[CH:54]=[C:55]([N:59]2[CH2:64][CH2:63][NH:62][CH2:61][CH2:60]2)[CH:56]=[CH:57][CH:58]=1>CN(C=O)C>[F:31][C:32]1[CH:37]=[CH:36][C:35]([CH:38]2[CH2:43][N:42]3[CH:44]=[C:45]([C:47]([N:62]4[CH2:61][CH2:60][N:59]([C:55]5[CH:56]=[CH:57][CH:58]=[C:53]([C:52]([F:65])([F:66])[F:51])[CH:54]=5)[CH2:64][CH2:63]4)=[O:49])[N:46]=[C:41]3[CH2:40][CH2:39]2)=[CH:34][C:33]=1[CH3:50] |f:0.1,3.4|
|
Name
|
|
Quantity
|
295 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
253 μL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
6-(4-fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
Cl.FC1=C(C=C(C=C1)C1CCC=2N(C1)C=C(N2)C(=O)O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
173 μL
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)N1CCNCC1)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred vigorously for 30 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 4 h at room temperature
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
poured onto water
|
Type
|
CUSTOM
|
Details
|
The precipitated solid was purified by column chromatography on silica gel (chloroform)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C=C1)C1CCC=2N(C1)C=C(N2)C(=O)N2CCN(CC2)C2=CC(=CC=C2)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |